oxiran-2-ylmethyl (E)-octadec-9-enoate
Description
Precise Nomenclature and Unique Structural Features of Oxiran-2-ylmethyl (E)-octadec-9-enoate
The nomenclature and structure of a chemical compound are fundamental to its identity. This compound is the ester formed from elaidic acid ((E)-octadec-9-enoic acid) and glycidol (B123203).
Nomenclature and Structural Details:
The compound's name can be deconstructed to understand its structure:
Oxiran-2-ylmethan-ol (Glycidol): This is a three-membered ring containing an oxygen atom (an epoxide or oxirane ring) attached to a methyl alcohol group.
(E)-octadec-9-enoate: This is the ester form of (E)-octadec-9-enoic acid, also known as elaidic acid. It is an 18-carbon fatty acid with a trans double bond at the ninth carbon atom.
The structure, therefore, consists of the C18 trans-unsaturated acyl chain of elaidic acid esterified to the hydroxyl group of glycidol, leaving the reactive epoxide ring intact.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C21H38O3 | nih.gov |
| Molecular Weight | 338.5 g/mol | nih.gov |
| Structure | The molecule consists of an eighteen-carbon chain with a trans double bond between the ninth and tenth carbon atoms, attached via an ester linkage to a glycidyl (B131873) group (a methyl group substituted with an oxirane ring). | nih.govnih.gov |
| Synonyms | Glycidyl elaidate (B1234055) |
This table presents key identifiers and properties of the compound.
Historical Trajectories and Evolution of Research on Epoxy Fatty Acid Esters
Research into epoxy fatty acid esters, particularly glycidyl esters, is a relatively recent development, stemming from investigations into other food processing contaminants.
Initial Discovery: The presence of glycidyl fatty acid esters in refined edible oils was first reported around 2009-2010. researchgate.netfao.org Their discovery arose from discrepancies observed during the analysis of another class of processing contaminants, 3-monochloropropane-1,2-diol (3-MCPD) esters. fao.orgchiron.no It was hypothesized that the overestimation of 3-MCPD esters by certain indirect analytical methods was due to the presence of co-eluting glycidyl esters, which would also convert to a detectable form under the analytical conditions. fao.orgchiron.no
Development of Analytical Methods: The initial challenge in studying these compounds was the lack of reliable analytical methods. Early approaches were "indirect," relying on the chemical conversion of glycidyl esters to a more easily quantifiable molecule, such as free glycidol, which was then derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). analis.com.mynih.gov However, these indirect methods had limitations, including potential inaccuracies from side reactions. jfda-online.comnih.gov This led to the development of "direct" analytical methods, which allow for the quantification of the intact glycidyl esters. nih.govfediol.eu These direct methods, often employing Liquid Chromatography-Mass Spectrometry (LC-MS), provide more accurate and specific measurements of individual glycidyl ester species. nih.govfediol.eu The American Oil Chemists' Society (AOCS) has published several official methods for the analysis of these compounds, reflecting the evolution of analytical techniques. analis.com.myjfda-online.com
Focus on Formation and Mitigation: Once their presence was confirmed, research shifted towards understanding how these esters are formed and how their levels can be reduced. nih.govresearchgate.net Studies identified the high-temperature deodorization step in oil refining as the primary formation stage. researchgate.netmdpi.com Research has shown that factors like temperature, processing time, and the presence of precursors like diacylglycerols (DAGs) and monoacylglycerols (MAGs) significantly influence the formation of glycidyl esters. mdpi.comresearchgate.net
Foundational Theoretical Frameworks in Glycidyl Ester Chemistry
The study of this compound and other glycidyl esters is underpinned by key theoretical frameworks related to their formation and analysis.
Formation Mechanism Theories: The mechanism of glycidyl ester formation during oil refining is a central area of theoretical investigation. It is generally accepted that they are formed at high temperatures (above 200°C). researchgate.net One proposed mechanism involves the formation of a cyclic acyloxonium ion from triacylglycerols, diacylglycerols, or monoacylglycerols. mdpi.comnih.gov Computational chemistry has provided deeper insights. A study using density functional theory (DFT) investigated the self-condensation reaction of triglycerides to yield glycidyl esters. nih.gov This research indicated that the process has a high activation energy, confirming that GE formation is intrinsically a high-temperature process. nih.gov The study also suggested that the presence of water could lower this activation barrier, making the reaction more favorable. nih.gov
Analytical Chemistry Principles: The analytical frameworks for glycidyl esters are divided into two main categories:
Indirect Methods: These methods are based on the cleavage of the ester bond to release free glycidol. analis.com.my The glycidol is then typically converted into a derivative, such as 3-monobromopropanediol (3-MBPD), which is then quantified by GC-MS. fediol.eu Several official methods, such as those from the AOCS (e.g., Cd 29a-13, Cd 29b-13, Cd 29c-13), are based on this principle. analis.com.myjfda-online.com
Direct Methods: These approaches aim to measure the intact glycidyl ester molecule, thus avoiding the chemical conversion steps that can introduce errors. nih.govfediol.eu Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary technique used for direct analysis. fediol.eu This allows for the specific identification and quantification of different glycidyl ester species, such as glycidyl palmitate, oleate (B1233923), and stearate (B1226849), based on their respective fatty acid chains. fao.orgnih.gov
The ongoing refinement of these theoretical and analytical frameworks is crucial for accurately monitoring and controlling the presence of glycidyl esters in processed foods.
Structure
2D Structure
Properties
Molecular Formula |
C21H38O3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
oxiran-2-ylmethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
VWYIWOYBERNXLX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Oxiran 2 Ylmethyl E Octadec 9 Enoate
Regio- and Stereoselective Epoxidation of Unsaturated Fatty Acid Precursors
The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate hinges on the epoxidation of the carbon-carbon double bond in its precursor, glycidyl (B131873) (E)-octadec-9-enoate. The key challenge is to achieve high conversion and selectivity, preserving the trans configuration of the epoxide ring, which mirrors the starting material.
Peroxy Acid-Mediated Epoxidation: Optimized Protocols and Limitations
The reaction of alkenes with peroxy acids is a classic and effective method for producing epoxides. srce.hr Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently used for this transformation. masterorganicchemistry.comyoutube.com The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the double bond. srce.hr This process is stereospecific, meaning that the epoxidation of a trans-alkene, such as a glycidyl elaidate (B1234055), results in a trans-epoxide, conserving the stereochemistry of the starting material. masterorganicchemistry.com
Table 1: General Conditions for Peroxy Acid-Mediated Epoxidation of Unsaturated Fatty Acid Esters
| Parameter | Condition/Reagent | Purpose |
| Substrate | Glycidyl (E)-octadec-9-enoate | The precursor molecule to be epoxidized. |
| Oxidizing Agent | m-CPBA | Provides the oxygen atom for the epoxide ring. |
| Solvent | Dichloromethane (CH₂Cl₂) | Provides a non-reactive medium for the reaction. |
| Temperature | 0 °C to room temperature | Controlled to manage reaction rate and minimize side reactions. |
| Work-up | Saturated Na₂S₂O₃ wash | To neutralize and remove excess peroxy acid. ust.hk |
Heterogeneous Catalysis in Epoxidation Reactions: Design and Performance
To overcome the limitations of homogeneous acid catalysis, heterogeneous catalysts have been developed, offering advantages such as easier separation, reusability, and often higher selectivity.
Titanium Silicate TS-1: Titanium silicalite-1 (TS-1) is a microporous crystalline material that acts as a highly selective heterogeneous catalyst for oxidation reactions when hydrogen peroxide (H₂O₂) or organic peroxides like tert-butyl hydroperoxide (TBHP) are used as the oxidant. researchgate.net In the epoxidation of fatty acid methyl esters (FAMEs), such as methyl elaidate, Ti-MCM-41, a related well-ordered mesoporous catalyst, has demonstrated high conversion rates and excellent selectivity. researchgate.net Studies comparing methyl oleate (B1233923) (cis-isomer) and methyl elaidate (trans-isomer) found that the linear structure of the trans-isomer allows it to be converted completely and rapidly. researchgate.net The reaction is performed in a medium free from organic acids, which prevents the formation of ring-opening by-products. researchgate.net
Peroxopolyoxotungstate PW₄ encapsulated in MIL-100(Cr): A highly efficient catalytic system involves the encapsulation of peroxopolyoxotungstate (PW₄) within a metal-organic framework, MIL-100(Cr). This heterogeneous catalyst, denoted as PW₄@MIL-100(Cr), shows excellent activity and selectivity for the epoxidation of FAMEs using aqueous hydrogen peroxide. mdpi.com The catalyst is prepared by treating its precursor, PW₁₂@MIL-100(Cr), with H₂O₂. mdpi.com Research has shown that this system can achieve high epoxide yields and selectivities under optimized conditions. For example, an epoxide yield of 73% with a selectivity of 77% was obtained after 4 hours at 40°C. A key advantage of this catalyst is its stability and reusability; it can be separated and reused for at least five consecutive cycles without a significant loss of activity or selectivity. mdpi.com
Table 2: Optimized Conditions and Performance of PW₄@MIL-100(Cr) in FAME Epoxidation mdpi.com
| Parameter | Optimal Value |
| Temperature | 40 °C |
| Reaction Time | 4 h |
| FAME:H₂O₂ Molar Ratio | 1:8 |
| Catalyst Loading | 15 g·L⁻¹ |
| Unsaturated FAME Conversion | 95% |
| Epoxide Selectivity | 77% |
Biocatalytic Approaches to Epoxide Synthesis: Enzymatic Specificity and Efficiency
Biocatalytic methods represent a green alternative for epoxidation, operating under mild conditions with high selectivity. rsc.org The most common approach is a chemo-enzymatic system utilizing lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435). doria.firesearchgate.net
In this process, the lipase does not directly epoxidize the double bond. Instead, it catalyzes the in situ formation of a peroxy acid from a fatty acid (which can be the substrate itself) and an oxidant like hydrogen peroxide. doria.fi This enzymatically generated peroxy acid then acts as the epoxidizing agent. This "self-epoxidation" strategy avoids the need for strong mineral acids, leading to high conversions and selectivities. doria.fi While many enzymatic processes are highly specific, studies have shown that it is possible to epoxidize trans fatty acids. For example, a peroxygenase from oats has been reported to produce elaidic acid epoxide, demonstrating that biocatalytic routes are viable for precursors of this compound. nih.gov Recent research has also confirmed that the addition of an external carboxylic acid is not always necessary for the enzymatic epoxidation of FAMEs, as quantitative conversions can be achieved without it. researchgate.netnau.edu
In Situ Transesterification and Epoxidation Protocols for Fatty Acid Methyl Esters (FAMEs)
One-pot or sequential processes that combine esterification/transesterification with epoxidation are highly efficient from an industrial perspective. mdpi.com While focused on FAMEs, these protocols provide a valuable model for the synthesis of other fatty acid esters like the target glycidyl ester. nih.gov In a typical process, a vegetable oil is first converted to its methyl esters via transesterification using a catalyst like sodium hydroxide (B78521) in methanol. nih.govnih.gov Subsequently, the epoxidation step is carried out in situ. This often involves the generation of peroxyformic or peroxyacetic acid from formic or acetic acid and hydrogen peroxide. srce.hrmdpi.com
Researchers have investigated the key factors affecting the reaction, including catalyst dosage, temperature, and the molar ratios of reactants, to maximize the yield of the epoxidized product. mdpi.com For example, in the epoxidation of FAMEs from Chlorella vulgaris, a higher yield was achieved at 70°C with a 1:1 volume ratio of formic acid to hydrogen peroxide. mdpi.com
Post-Epoxidation Chemical Transformations and Functionalization
The oxirane ring in this compound is a versatile functional group that serves as a key intermediate for synthesizing a variety of advanced derivatives. The high ring strain allows for facile ring-opening reactions with a wide range of nucleophiles. youtube.com
Nucleophilic Ring-Opening Reactions: Synthesis of Advanced Derivatives
The reaction of epoxides with nucleophiles is a fundamental transformation in organic synthesis. researchgate.netresearchgate.net In the case of this compound, nucleophilic attack on the epoxide ring carbons leads to highly functionalized, long-chain molecules.
Substituted β-Amino Alcohols: The aminolysis of epoxides, or their ring-opening with amine nucleophiles, is a direct route to β-amino alcohols. nih.govresearchgate.netrsc.org This reaction can be effectively catalyzed by Lewis acids under mild, solvent-free conditions. researchgate.netrroij.com When an internal epoxide, such as the one derived from elaidic acid, reacts with an amine, the nucleophile can attack either of the two epoxide carbons, typically resulting in a mixture of two regioisomeric β-amino alcohols. rroij.com
Amino Acids and Amino Sugars: The β-amino alcohols synthesized from the epoxide are valuable precursors themselves. They serve as important building blocks for the synthesis of more complex and biologically significant molecules, including non-natural amino acids and amino sugars, through further chemical transformations. rroij.comnih.govrsc.org
Table 3: Examples of Nucleophilic Ring-Opening Reactions on Model Epoxidized Fatty Esters rroij.com
| Nucleophile (Amine) | Resulting Derivative Class |
| Butylamine | Substituted β-Amino Alcohol |
| Octylamine | Substituted β-Amino Alcohol |
| Pyrrolidine | Substituted β-Amino Alcohol |
| Piperidine | Substituted β-Amino Alcohol |
| Morpholine | Substituted β-Amino Alcohol |
| Benzylamine | Substituted β-Amino Alcohol |
Polymerization and Oligomerization Pathways: Formation of High-Performance Materials (e.g., Bio-based Resins, Thermosets)
The epoxide ring of this compound is the primary site for polymerization, enabling the formation of cross-linked networks characteristic of thermosetting resins. These bio-based resins are gaining attention as sustainable alternatives to conventional petroleum-based polymers. nih.govmdpi.com The polymerization typically proceeds through ring-opening reactions initiated by various curing agents or hardeners.
The cross-linking process is a key determinant of the final properties of the thermosetting resin. acs.org Aliphatic diacids are common bio-based hardeners used to cure epoxidized fatty acid esters. The reaction involves the nucleophilic attack of the carboxylic acid group on the epoxy ring, leading to the formation of a hydroxyl ester. This reaction can proceed without a catalyst through melt polymerization. sciepublish.com The resulting hydroxyl groups can further react with other epoxy or acid groups, leading to a dense three-dimensional network.
Studies on epoxidized vegetable oils, which contain structures analogous to glycidyl elaidate, demonstrate that combining different types of hardeners can optimize material properties. For instance, using a mix of aliphatic and aromatic diacids can enhance the reactivity during the curing process and improve the thermomechanical properties of the resulting thermoset. acs.orgresearchgate.net The curing process and resulting network properties are highly dependent on the stoichiometry of the reactants, specifically the ratio of epoxy to acid groups. acs.org
The development of fully bio-based epoxy systems is a significant goal. acs.org This involves using not only bio-derived epoxy monomers like glycidyl elaidate but also bio-based curing agents. researchgate.net Materials derived from glycerol (B35011) polyglycidyl ether and cured with agents like tannic acid have shown promising thermal and mechanical properties, although they may exhibit lower glass transition temperatures due to the lack of aromatic structures. researchgate.net
| Curing System Component | Reactant Type | Typical Curing Conditions | Resulting Material | Key Findings |
| Epoxy Monomer | This compound (or analogous epoxidized oil) | Melt polymerization, typically 130-180°C acs.orgsciepublish.com | Bio-based Thermoset | The flexible aliphatic chain of the fatty acid imparts toughness. sciepublish.com |
| Hardener | Aliphatic Diacids (e.g., Dodecanedioic acid) | Curing at elevated temperatures for several hours sciepublish.com | Polyester Thermoset | Creates flexible and potentially hydrolysable resins. sciepublish.com |
| Hardener | Aromatic Diacids | Often combined with aliphatic diacids acs.org | Hybrid Thermoset | Increases reactivity and can improve thermomechanical properties compared to purely aliphatic systems. acs.org |
| Hardener | Bio-phenols (e.g., Tannic Acid) | Curing at ~160°C for 2-3 hours researchgate.net | Bio-based Thermoset | Produces fully bio-based materials with balanced properties. researchgate.net |
Derivatization for Tailored Material Properties: Surface Functionalization and Cross-linking Techniques
Derivatization of this compound through targeted cross-linking strategies allows for the creation of materials with tailored properties, such as recyclability and enhanced mechanical performance. A key strategy involves the introduction of dynamic covalent bonds into the polymer network. nih.gov
One innovative approach is the use of diacid hardeners containing dynamic disulfide (S-S) bonds. acs.orgnih.gov When an epoxidized oil is cured with a combination of aliphatic and aromatic diacids containing these bonds, it results in a recyclable thermoset. The dynamic nature of the S-S bonds allows for bond exchange reactions at elevated temperatures, enabling the material to be reprocessed and reformed, which addresses the end-of-life issue typical of traditional thermosets. nih.gov The cross-linking reactivity in these systems can be precisely studied using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) spectroscopy. acs.org
The choice of cross-linking agent significantly influences the final material characteristics. The combination of both aromatic and aliphatic structures in the cross-linking agent allows for a balance of properties. Aromatic components tend to increase rigidity and thermal stability, while long-chain aliphatic components enhance flexibility. acs.org
| Cross-linking Strategy | Key Reagents | Resulting Property | Underlying Mechanism | Reference |
| Dynamic Cross-linking | Diacids with disulfide (S-S) bonds | Recyclability | Disulfide exchange reactions at elevated temperatures allow the network to be reformed. | acs.orgnih.gov |
| Hybrid Hardening | Mixture of aliphatic and aromatic diacids | Tailored thermomechanical properties | Aromatic units provide rigidity, while aliphatic chains provide flexibility. | acs.orgresearchgate.net |
| Standard Curing | Anhydrides, Amines, Diacids | Thermoset formation | Covalent cross-linking via epoxy ring-opening. | acs.org |
Formation of Hydroxy- and Keto-Fatty Acid Derivatives from Epoxides
The epoxide ring in this compound is susceptible to nucleophilic attack, which provides a straightforward route to various functionalized derivatives, notably hydroxy-fatty acids. The ring-opening of the epoxide can be catalyzed by either acid or base, typically yielding a diol (two hydroxyl groups). This hydrolysis reaction is a primary pathway for the decomposition of glycidyl esters at high temperatures, where they can break down into monoacylglycerol, and subsequently into fatty acids and glycerol. nih.gov
The synthesis of hydroxy fatty acids is of significant interest as these molecules themselves are valuable chemical precursors. mdpi.comnih.gov The conversion of epoxides to their corresponding diols is a fundamental transformation in organic chemistry.
The formation of keto-fatty acid derivatives is a more complex process. One potential pathway involves the oxidation of a secondary alcohol that is formed during the epoxide ring-opening. More direct synthetic routes to keto-fatty acids often start from different precursors. For instance, a photochemical hydroacylation reaction can merge terminal alkenes with aldehydes to produce ketones, which can then be converted to other derivatives. mdpi.com In metabolic pathways, methyl ketones can be synthesized from the decarboxylation of β-keto fatty acids, which are intermediates in the β-oxidation cycle. nih.govnih.gov While not a direct conversion from the epoxide, these pathways highlight methods for generating keto functionalities on fatty acid chains.
| Derivative Type | Reaction Pathway from Epoxide | Key Reagents/Conditions | Product |
| Hydroxy Derivative | Epoxide Ring-Opening (Hydrolysis) | Water, Acid or Base Catalyst, High Temperature nih.gov | Diol (vicinal hydroxyl groups) |
| Keto Derivative | Oxidation of secondary alcohol | Oxidizing agent (e.g., PCC, Swern oxidation) | Ketone |
Reaction Engineering and Process Intensification in Glycidyl Ester Synthesis
The synthesis of glycidyl esters like this compound is typically achieved by the reaction of the corresponding carboxylic acid (elaidic acid) with an epoxy-containing compound, most commonly epichlorohydrin (B41342). ijarsct.co.ingoogle.com Effective reaction engineering and process intensification are crucial for developing efficient, scalable, and sustainable manufacturing processes.
A well-known synthetic route involves reacting the carboxylic acid with excess epichlorohydrin in the presence of a catalyst, such as a tertiary amine or a quaternary ammonium (B1175870) salt. google.com An important advancement in this area is the use of solid catalysts, like a dry strong-base anion-exchange resin. google.com This heterogeneous catalyst facilitates both the initial esterification and the subsequent transepoxidation step, which cyclizes the intermediate chlorohydrin ester to form the desired glycidyl ester. Using a solid resin simplifies catalyst removal and can be advantageous in continuous processes. google.com
Process intensification aims to improve reaction efficiency, reduce waste, and lower energy consumption. For related bio-based chemical production, continuous flow processes have demonstrated significant advantages over batch reactors. nih.gov A continuous flow setup can offer superior control over reaction parameters like temperature and residence time, leading to higher yields and space-time yields. For example, the synthesis of glycerol carbonate from glycidol (B123203) (a related epoxide) was significantly intensified using a continuous flow process, achieving high conversion in seconds. nih.gov Kinetic studies are also vital for process optimization. Research on the epoxidation of triglycerides using solid acid catalysts has employed kinetic models to understand the reactivity of different double bonds and the influence of reaction conditions, which is essential for designing efficient reactors. researchgate.net
| Synthesis Parameter | Traditional Method | Intensified/Advanced Method | Advantage of Advanced Method | Reference |
| Catalyst | Soluble tertiary amine or quaternary ammonium salt google.com | Dry strong-base anion-exchange resin google.com | Ease of separation, potential for reuse, suitable for continuous processing. | google.com |
| Reaction Setup | Batch reactor | Continuous flow reactor nih.gov | Better process control, higher space-time yield, enhanced safety. | nih.gov |
| Process Control | Standard monitoring | Kinetic modeling (e.g., L-H-H-W model) researchgate.net | Predictive understanding of reaction rates, optimization of conditions. | researchgate.net |
| Reactants | Carboxylic acid + Epichlorohydrin ijarsct.co.ingoogle.com | Carboxylic acid + Bio-based Epichlorohydrin nih.govmdpi.com | Increased bio-based content of the final product. | nih.govmdpi.com |
Mechanistic Investigations and Reaction Dynamics of Oxiran 2 Ylmethyl E Octadec 9 Enoate
Elucidation of Epoxide Formation Mechanisms: Kinetic and Thermodynamic Considerations
The formation of the epoxide ring in glycidyl (B131873) esters like oxiran-2-ylmethyl (E)-octadec-9-enoate is a complex process, primarily occurring at high temperatures during the deodorization step of vegetable oil refining. researchgate.netresearchgate.net The primary precursors for glycidyl ester (GE) formation are identified as monoacylglycerols (MAGs) and diacylglycerols (DAGs). researchgate.netresearchgate.net
One proposed pathway involves the formation of a cyclic acyloxonium ion intermediate from these acylglycerols at temperatures exceeding 200°C. researchgate.netresearchgate.net Another significant mechanism for epoxidation involves the direct oxidation of the alkene double bond. This can occur through several routes:
Peroxy Acid Epoxidation: In laboratory and industrial synthesis, epoxides are commonly formed by the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This reaction is typically concerted and proceeds via a transition state often referred to as the "Butterfly Mechanism," where the peroxy acid is the electrophile and the alkene acts as the nucleophile. youtube.comwikipedia.org
Hydroperoxyl Radical Attack: Epoxidation can also be mediated by peroxyl radicals. This mechanism is particularly relevant in biological systems and lipid peroxidation contexts. For instance, lipoxygenases can catalyze the formation of peroxyl radicals from hydroperoxides. nih.gov It is proposed that a peroxyl radical, formed by the reduction and rearrangement of a hydroperoxide, is the epoxidizing species. nih.gov This process is dependent on atmospheric oxygen. nih.gov
Kinetic studies on the formation and degradation of GEs in palm oil have shown that both processes follow pseudo-first-order reactions. nih.gov The activation energy required for the formation of GEs is significantly higher than that for their degradation, suggesting that degradation reactions occur more readily once initiated. nih.gov
Table 1: Kinetic and Thermodynamic Parameters for Glycidyl Ester (GE) Reactions
| Reaction | Kinetic Model | Activation Energy (Ea) | Source |
|---|---|---|---|
| GE Formation | Pseudo-first-order | 34.58 kJ/mol | nih.gov |
| GE Degradation | Pseudo-first-order | 12.87 kJ/mol | nih.gov |
Degradation and Transformation Pathways of the Oxirane Moiety
The reactive nature of the three-membered oxirane ring makes this compound susceptible to various degradation and transformation reactions. lumenlearning.com These pathways include thermal, oxidative, and enzymatic processes.
Thermal and oxidative stress, particularly during high-temperature processing and storage, can induce the degradation of the oxirane moiety.
High-Temperature Degradation: While high temperatures (above 200°C) promote the formation of glycidyl esters, they also facilitate their simultaneous degradation. researchgate.netresearchgate.net Kinetic modeling indicates that the degradation follows a pseudo-first-order reaction. nih.gov The primary thermal decomposition pathway involves the ring-opening of the epoxide to form a monoacylglycerol. nih.gov This is followed by hydrolysis, which liberates the corresponding fatty acid and glycerol (B35011). nih.gov Spectroscopic analysis has shown that this degradation does not proceed via a cyclic acyloxonium intermediate. nih.gov
Low-Temperature Degradation: Interestingly, degradation of glycidyl esters has also been observed during storage at low temperatures. In refined, bleached, and deodorized (RBD) palm oil, a significant decrease in GE content occurs during refrigerated storage. researchgate.netmendeley.com This phenomenon is attributed to the energy released during the oil's crystallization process, which is sufficient to cleave the epoxy bond. researchgate.netmendeley.com The rate of degradation is dependent on the storage temperature. researchgate.netmendeley.com
Table 2: Degradation Rate of Glycidyl Esters in RBD Palm Oil at Various Storage Temperatures
| Storage Temperature (°C) | Degradation Rate (mg/kg per month) | Source |
|---|---|---|
| 20 | 0.0 | mendeley.com |
| 15 | 0.2 | researchgate.netmendeley.com |
| 10 | 0.3 | researchgate.netmendeley.com |
| 5 | 0.4 | researchgate.netmendeley.com |
| -20 | 0.1 | mendeley.com |
Enzymes, particularly lipases, play a critical role in the transformation of glycidyl esters. The primary enzymatic process is hydrolysis, which results in the opening of the oxirane ring and the release of free glycidol (B123203). researchgate.netnih.gov
Lipase-mediated hydrolysis is a key reaction in the in-vivo metabolism of ingested glycidyl esters and is also utilized as an analytical technique for their quantification in oils. nih.govnih.gov Lipases such as Candida rugosa lipase (B570770) have been shown to efficiently catalyze the hydrolysis of the ester bond, releasing glycidol. lawdata.com.twnih.govresearchgate.net This enzymatic resolution is a subtractive process where the ester is hydrolyzed to the parent acid, allowing for the separation of components. google.com The reaction is typically conducted in a two-phase system (organic and aqueous) and its efficiency is dependent on factors like pH and enzyme concentration. lawdata.com.twgoogle.com For instance, one study found that using 100 mg of C. rugosa lipase yielded a higher recovery of glycidol compared to using 10 mg or 1 g of the enzyme for a 10 g oil sample. lawdata.com.twnih.gov
Table 3: Recovery of Glycidol from Spiked Olive Oil using Candida rugosa Lipase
| Amount of Lipase | Amount of Oil | Recovery of Glycidol (%) | Source |
|---|---|---|---|
| 10 mg | 10 g | 68.9 ± 7.6 | lawdata.com.twnih.gov |
| 100 mg | 10 g | 87.6 ± 2.7 | lawdata.com.twnih.gov |
| 1 g | 10 g | 56.2 ± 0.1 | lawdata.com.twnih.gov |
Influence of Substrate Structure and Reaction Conditions on Product Selectivity and Isomer Distribution
The formation of glycidyl esters and the distribution of their isomers are highly dependent on both the structure of the fatty acid substrate and the specific reaction conditions employed.
Substrate Structure: The presence and concentration of precursors like MAGs and DAGs are critical, significantly increasing the yield of glycidyl esters during thermal processing. researchgate.netresearchgate.net The fatty acid's stereochemistry is also a determining factor. Research on enzymatic epoxidation using a peroxygenase from soybeans demonstrated strong stereospecificity. nih.gov This enzyme actively epoxidized fatty acids with cis-configured double bonds (like oleic acid) but did not produce detectable levels of epoxides from trans-configured fatty acids, such as elaidic acid. nih.gov This suggests that under these specific enzymatic conditions, the formation of this compound would be negligible compared to its cis isomer (glycidyl oleate).
Reaction Conditions: Temperature and reaction time are the most significant factors influencing GE formation during oil deodorization. researchgate.netresearchgate.net Higher temperatures and longer durations generally lead to increased GE levels, although very high temperatures also promote degradation. researchgate.netresearchgate.netresearchgate.net Therefore, milder deodorization conditions are a key strategy for mitigating their formation. researchgate.net In enzymatic hydrolysis, reaction parameters such as pH and the choice of solvent can be optimized to control the reaction rate and yield. google.com For example, the pH of the aqueous phase in lipase-mediated hydrolysis is typically maintained between 5 and 9 to match the optimal pH of the specific enzyme used. google.com
Sophisticated Analytical Techniques for Characterization and Monitoring of Oxiran 2 Ylmethyl E Octadec 9 Enoate
Chromatographic Separations for Complex Mixtures of Epoxy Fatty Esters
Chromatography is a cornerstone for the analysis of fatty acid derivatives, enabling the separation of complex mixtures into individual components. For epoxy esters, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.
Gas chromatography is a powerful technique for analyzing volatile compounds, making it well-suited for fatty acid methyl esters (FAMEs) and related derivatives. nih.gov In the context of oxiran-2-ylmethyl (E)-octadec-9-enoate, GC and GC-MS are primarily used to separate and identify positional and geometric isomers, which often exhibit very similar physical properties.
The separation of these isomers typically requires high-polarity capillary columns. nih.govmdpi.com Ionic liquid-based columns, for example, have demonstrated exceptional efficiency in separating the geometric isomers of polyunsaturated FAMEs due to a wide variety of intermolecular interactions with the stationary phase. mdpi.com For instance, a study successfully achieved baseline separation of the four geometric isomers of linoleic acid methyl ester using an ionic liquid column, a feat not possible with standard non-polar or medium-polarity columns. mdpi.com
Following separation by the GC column, mass spectrometry (MS) provides structural information and definitive identification. The experimental procedures often involve a transesterification step to convert fatty acids to their more volatile methyl esters (FAMEs). nih.govnih.gov GC-MS can then be used to identify the epoxy FAMEs in the resulting mixture. nih.gov Selected Ion Monitoring (SIM) mode in GC-MS can resolve partially overlapping peaks, enhancing quantification accuracy for low-abundance isomers. nih.gov This combined approach is sensitive, with limits of detection often in the low femtomol range, making it suitable for detailed profiling of fatty acid mixtures. nih.gov
Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Isomer Analysis
| Parameter | Typical Specification | Purpose | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | nih.gov, nih.gov |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | Increases volatility for GC analysis. | nih.gov |
| Column Type | Highly polar (e.g., cyano-based, ionic liquid) | Separation of positional and geometric (cis/trans) isomers. | nih.gov, mdpi.com |
| Detection Mode | Selected Ion Monitoring (SIM) | Resolves co-eluting peaks and enhances sensitivity. | nih.gov |
| Application | Quantification of isomers, profiling of fatty acid mixtures. | nih.gov, mdpi.com |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Product Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of less volatile or thermally labile compounds like epoxy fatty esters. It is particularly effective for product profiling, where the goal is to separate and identify all components in a reaction mixture, including the target product, byproducts, and unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for these separations. lpnu.uaresearchgate.net
Coupling HPLC with mass spectrometry (HPLC-MS), especially with techniques like electrospray ionization (ESI), provides a powerful platform for analysis. lpnu.ua LC-MS/MS is a valuable tool for characterizing the behavior of natural lipids and their epoxy derivatives within biological matrices. nih.gov This method allows for the detection and quantification of analytes based on their retention time and specific mass transitions. nih.gov For complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with MS can provide an even greater degree of separation, allowing for the characterization of components based on both functional groups and molecular weight. researchgate.net
In some cases, derivatization is employed to enhance detection. A method has been developed where epoxides are reacted with N,N-diethyldithiocarbamate (DTC), and the resulting stable esters are analyzed by RP-HPLC with UV detection, allowing for quantification of epoxides at concentrations as low as 0.25 µM. researchgate.net
Advanced Spectroscopic Methodologies for Structural Analysis
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of the key epoxide functional group and elucidating its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide unambiguous evidence for the presence and configuration of the oxirane ring.
In ¹H NMR spectra, the protons attached directly to the carbons of the epoxy ring have characteristic chemical shifts that distinguish them from other protons in the molecule. These signals for epoxy protons typically appear in the region of 2.5 to 3.5 ppm. oregonstate.edu More specifically, studies on methyl epoxyoctadecanoates show that the chemical shifts of the oxirane protons can differentiate between stereoisomers. Protons on a trans epoxide ring generally resonate at a higher field (around 2.45-2.70 ppm), while those on a cis epoxide ring appear further downfield (around 2.70-2.95 ppm). aocs.org For diepoxides, the signals can shift further downfield to between 2.9 and 3.2 ppm. marinelipids.ca The conversion of a double bond to an epoxy group is clearly observed in ¹H NMR by the disappearance of the olefinic proton signals (typically >5.0 ppm) and the appearance of the characteristic epoxy proton signals. researchgate.net
In ¹³C NMR spectroscopy, the carbons of the epoxide ring are also deshielded, though they appear upfield relative to ether carbons due to ring strain. oregonstate.edu These epoxide carbons typically resonate in the 45-65 ppm region. oregonstate.eduwur.nl Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful as they can resolve the heavily overlapping signals in the epoxide region of a 1D ¹H spectrum by separating them in the ¹³C dimension, allowing for fatty acid-specific assignment and quantification. wur.nl
Table 2: Characteristic NMR Chemical Shifts for Epoxide Rings in Fatty Acid Esters
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes | Source |
| ¹H (Proton) | 2.5 - 3.5 | General region for oxirane protons. | oregonstate.edu |
| trans-Epoxide: ~2.45 - 2.70 | Protons are more upfield. | aocs.org | |
| cis-Epoxide: ~2.70 - 2.95 | Protons are more downfield. | aocs.org | |
| Diepoxides: ~2.90 - 3.23 | Shifts move downfield with increasing number of epoxy groups. | marinelipids.ca | |
| ¹³C (Carbon-13) | 45 - 65 | General region for oxirane carbons. | oregonstate.edu, wur.nl |
Fourier Transform Infrared (FTIR) Spectroscopy: Diagnostic Vibrational Modes of the Epoxide Ring
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The epoxide ring has several characteristic vibrational modes that produce distinct absorption bands in the infrared spectrum, confirming its presence.
The analysis of epoxy compounds reveals three particularly diagnostic peaks resulting from the stretching and contracting of the bonds within the three-membered ring. spectroscopyonline.com
Symmetric Ring Stretch (or "Breathing"): This vibration gives rise to a peak in the range of 1280–1230 cm⁻¹. spectroscopyonline.com
Asymmetric Ring Stretch: This mode involves one C-O bond stretching while the other contracts, resulting in a characteristically intense peak between 950–810 cm⁻¹. spectroscopyonline.com
Symmetric C-O-C Stretch: In this vibration, both C-O bonds stretch in unison. It produces another strong peak in the 880–750 cm⁻¹ region. spectroscopyonline.com
The presence of a peak around 820-830 cm⁻¹ is often cited as a characteristic absorption for the C-O-C stretching of the oxirane group. researchgate.net The disappearance of these characteristic epoxy peaks, for instance at 915 cm⁻¹, can be used to monitor the progress of reactions involving the opening of the epoxy ring. nih.gov
Table 3: Diagnostic FTIR Absorption Bands for the Epoxide Ring
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Source |
| 1280 - 1230 | Symmetric Ring Stretch ("Breathing") | Variable | spectroscopyonline.com |
| 950 - 810 | Asymmetric C-O-C Stretch | Strong, Diagnostic | spectroscopyonline.com |
| 880 - 750 | Symmetric C-O-C Stretch | Strong, Diagnostic | spectroscopyonline.com, researchgate.net |
Specialized Separation Techniques for Fatty Acid Esters (e.g., Epoxy Nanofiltration Membranes for Fatty Acid Methyl Esters)
Beyond traditional chromatography, specialized separation techniques are being developed for the large-scale purification of fatty acid esters. One such promising method is the use of epoxy nanofiltration membranes. These membranes are fabricated through the polymerization of diamine and diepoxide monomers, creating a highly cross-linked structure. rsc.orgnih.gov
This technology has proven effective for separating mixtures of fatty acid methyl esters (FAMEs). rsc.orgresearchgate.net The separation mechanism is based on molecular size, with the flux of FAMEs through the membrane showing an exponential dependence on the number of carbon atoms in the fatty acid chain. rsc.orguiowa.edu These membranes have demonstrated excellent selectivities, capable of separating C₄–C₁₈ FAMEs. rsc.orgresearchgate.net More advanced mixed matrix membranes, which incorporate nanometer-sized covalent organic frameworks (COFs) into the epoxy polymer, can separate C18 FAMEs based on their degree of unsaturation. nih.gov For instance, a membrane with a pore size of 1.8 nm showed that methyl stearate (B1226849) (a saturated FAME) had a significantly faster flux than methyl linolenate (a polyunsaturated FAME). nih.gov The development of thin (e.g., 150 nm) epoxy membranes allows for increased flux, demonstrating the potential for these separation techniques to be applied under industrially relevant conditions. rsc.org
In Situ Monitoring of Reaction Progress and By-product Formation
The continuous and real-time monitoring of the synthesis of this compound is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of undesirable by-products. In situ analytical techniques provide a powerful means to track the concentrations of reactants, intermediates, and products directly within the reaction vessel without the need for sample extraction. This allows for a detailed understanding of the reaction kinetics and mechanism.
Spectroscopic methods are particularly well-suited for the in situ monitoring of the epoxidation of elaidic acid and its subsequent esterification with glycidol (B123203), or the direct reaction between elaidic acid and glycidol. Among these, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a robust technique for tracking the progress of such reactions in real-time. nih.gov
Real-Time Reaction Progress Monitoring using ATR-FTIR
In the synthesis of this compound, ATR-FTIR spectroscopy can be employed to monitor the disappearance of reactants and the appearance of the product. The synthesis can proceed through different routes, such as the epoxidation of elaidic acid followed by esterification, or the direct reaction of elaidic acid with a glycidyl (B131873) donor. For instance, in the epoxidation of an unsaturated fatty acid like oleic acid (a cis-isomer of elaidic acid), the disappearance of the C=C bond and the appearance of the oxirane ring can be monitored. srce.hr
Key characteristic infrared absorption bands can be used to track the progress of the reaction. The consumption of the carboxylic acid group of elaidic acid can be observed by the decrease in the broad O-H stretching band around 3000 cm⁻¹ and the C=O stretching band of the carboxylic acid dimer at approximately 1710 cm⁻¹. The formation of the ester product, this compound, is indicated by the appearance and increase of the ester C=O stretching band at a higher wavenumber, typically around 1740 cm⁻¹. Furthermore, the characteristic absorption band for the oxirane ring (C-O-C stretch) appears around 820-850 cm⁻¹.
Table 1: Key Infrared Frequencies for In Situ Monitoring of this compound Synthesis
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction | Compound |
| Carboxylic Acid O-H | ~3000 | Decrease | Elaidic Acid |
| Carboxylic Acid C=O | ~1710 | Decrease | Elaidic Acid |
| Ester C=O | ~1740 | Increase | This compound |
| Oxirane C-O-C | ~840 | Increase | This compound |
This interactive table allows for sorting and filtering of the data.
Kinetic data can be extracted from the time-resolved FTIR spectra by plotting the absorbance of these characteristic peaks against time. This information is invaluable for determining reaction rates, understanding the influence of catalysts, temperature, and reactant concentrations, and for identifying the optimal reaction endpoint. Kinetic models can be developed based on this data to describe the reaction mechanism. nih.gov
Identification and Monitoring of By-products
A critical aspect of in situ monitoring is the detection and quantification of by-products. In the synthesis of glycidyl esters, several side reactions can occur, leading to the formation of impurities that can affect the quality and safety of the final product.
One of the primary side reactions is the ring-opening of the epoxide group. This can be initiated by nucleophiles present in the reaction mixture, such as water or the carboxylic acid itself. The hydrolysis of the oxirane ring leads to the formation of diols, specifically 9,10-dihydroxy-octadecanoic acid glycidyl ester. The formation of this diol can be monitored in situ by the appearance of a broad O-H stretching band from the newly formed hydroxyl groups.
Another potential set of by-products includes oligomers. researchgate.netresearchgate.net These can be formed through the reaction of the epoxide group of one product molecule with the hydroxyl group of another (formed via ring-opening) or with the carboxyl group of the starting elaidic acid. The formation of oligomers can lead to an increase in the viscosity of the reaction mixture and can be detected by techniques such as size-exclusion chromatography coupled with a suitable detector, although this is typically performed offline. In situ monitoring of oligomerization can be challenging but may be inferred from changes in the baseline and broadness of certain spectral features in the FTIR spectrum.
Table 2: Potential By-products in the Synthesis of this compound and Their In Situ Signatures
| By-product | Formation Pathway | Potential In Situ Monitoring Signature (ATR-FTIR) |
| 9,10-dihydroxy-octadecanoic acid glycidyl ester | Hydrolysis of the oxirane ring | Appearance/increase of broad O-H band (~3400 cm⁻¹) |
| Dimeric and Oligomeric Esters | Intermolecular reaction of epoxide with carboxylic acid or hydroxyl groups | Subtle changes in the C-O and C=O stretching regions; baseline shifts |
This interactive table provides an overview of potential by-products and their monitoring signals.
While ATR-FTIR is a powerful tool for monitoring the main reaction and some by-products, a comprehensive analysis of the by-product profile often requires complementary offline techniques. Methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are invaluable for the detailed identification and quantification of various by-products, including isomers and trace impurities. nih.govnih.gov
Biochemical and Enzymatic Aspects of Oxiran 2 Ylmethyl E Octadec 9 Enoate Transformation Non Clinical Focus
Interplay with Lipolytic Enzymes: Substrate Specificity and Catalytic Mechanisms
The transformation of glycidyl (B131873) esters, such as oxiran-2-ylmethyl (E)-octadec-9-enoate, is significantly influenced by the action of lipolytic enzymes, particularly lipases. These enzymes, which catalyze the hydrolysis of ester bonds in lipids, can recognize glycidyl esters as substrates. The interaction is primarily focused on the ester linkage connecting the (E)-octadec-9-enoate (elaidic acid) backbone to the glycidyl moiety.
Lipases exhibit broad substrate specificity, enabling them to act on a variety of ester-containing molecules. The catalytic mechanism for the hydrolysis of this compound by a lipase (B570770) involves the enzyme's catalytic triad (B1167595) (typically serine, histidine, and aspartic/glutamic acid). The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole. Subsequently, the ester bond is cleaved, releasing the glycidol (B123203) and forming an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, regenerating the free enzyme and releasing the fatty acid, (E)-octadec-9-enoic acid.
Research has extensively utilized lipases for both the synthesis and hydrolysis of esters due to their high catalytic activity and selectivity under mild conditions. mdpi.com While the primary function in an aqueous environment is hydrolysis, the reverse reaction, esterification, can be favored in non-aqueous media, a principle heavily exploited in biocatalysis.
| Enzyme Family | Typical Source Organism | Catalytic Action on Glycidyl Ester | Key Mechanistic Feature |
| Lipases | Candida antarctica, Humicola insolens | Hydrolysis of the ester bond | Nucleophilic attack by a serine residue in the catalytic triad |
| Esterases | Various bacteria and fungi | Hydrolysis of the ester bond | Similar to lipases, acts on a broad range of ester substrates |
Biocatalysis in Glycidyl Ester Synthesis and Modification
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of glycidyl esters. nih.gov Enzymes, particularly lipases, are central to these processes, catalyzing the formation of the ester bond between a fatty acid and glycidol. mdpi.com
The enzymatic synthesis of this compound is typically performed in a non-aqueous or low-water environment to shift the enzyme's equilibrium from hydrolysis to esterification. In this reaction, (E)-octadec-9-enoic acid and glycidol are used as substrates. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov Candida antarctica lipase B (CaLB) is one of the most effective and widely studied biocatalysts for such esterification reactions due to its high activity, broad substrate tolerance, and stability. mdpi.com
The process involves the lipase activating the fatty acid to form an acyl-enzyme intermediate, which then reacts with the primary hydroxyl group of glycidol to form the final ester product. This enzymatic approach avoids the harsh conditions and potential side reactions associated with chemical synthesis, which often involves epoxidation of an allyl ester precursor. nih.gov
| Biocatalyst | Source Organism | Role in Glycidyl Ester Production | Common Reaction |
| Lipase B (immobilized) | Candida antarctica | Catalyst for ester synthesis | Transesterification or Esterification |
| Lipase | Humicola insolens | Catalyst for ester synthesis | Condensation Polymerization, Esterification mdpi.com |
Role as Precursors for Biosynthetic Analogs in Research (e.g., Lysophosphatidic acid analogs)
This compound serves as a valuable precursor in research for the synthesis of complex bioactive lipid analogs, most notably analogs of lysophosphatidic acid (LPA). LPA is a signaling phospholipid with diverse biological functions, and its analogs are crucial tools for studying its receptors and metabolic pathways. nih.govnih.gov
The key to the utility of this compound as a precursor is its reactive oxirane (epoxide) ring. This ring can be opened by various nucleophiles under controlled conditions to introduce new functional groups, creating a glycerol (B35011) backbone with defined stereochemistry. For instance, the epoxide ring can be hydrolyzed to form a diol. One of the hydroxyl groups of this newly formed diol can then be selectively phosphorylated to yield an LPA analog. This synthetic strategy allows for the creation of LPA variants with modifications in the head group or fatty acid chain, which are not readily accessible through natural biosynthetic pathways. nih.gov These analogs are instrumental in dissecting the specific roles of different LPA receptor subtypes. nih.gov
| Original Compound | Key Functional Group | Potential Transformation | Resulting Analog Structure |
| This compound | Oxirane (epoxide) ring | Ring-opening (e.g., hydrolysis) followed by phosphorylation | Lysophosphatidic acid (LPA) analog |
Investigation of Cytochrome P450 Monooxygenases and Diiron Cluster-Containing Monooxygenases in Fatty Acid Oxidation
The fatty acid component of this compound is subject to oxidative metabolism by various enzyme systems, including Cytochrome P450 monooxygenases and diiron cluster-containing monooxygenases. These enzymes play critical roles in metabolizing fatty acids and other lipophilic molecules. nih.gov
Cytochrome P450 Monooxygenases (P450s): P450s are a superfamily of heme-containing enzymes known for their ability to catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids. nih.govuq.edu.au While the (E)-octadec-9-enoate already contains a double bond, P450s can introduce hydroxyl groups at various positions along the alkyl chain (ω- and (ω-n)-hydroxylation). The catalytic cycle of P450s involves the activation of molecular oxygen, typically leading to the formation of a highly reactive ferryl-oxo (FeO³⁺) species, which is capable of abstracting a hydrogen atom from an unactivated C-H bond, followed by hydroxyl rebound. mdpi.com Some P450s can also catalyze the epoxidation of double bonds in fatty acids. nih.gov
Diiron Cluster-Containing Monooxygenases: This class of enzymes utilizes a non-heme, oxo-bridged dinuclear iron cluster to activate molecular oxygen. nih.gov They are involved in diverse biosynthetic pathways, including the hydroxylation of amino acids and the desaturation of fatty acids. nih.govresearchgate.net The mechanism involves the reduction of the diiron center, followed by binding and activation of O₂, which is thought to form a potent Fe(IV)-oxo or Fe(IV)-μ-oxo species. nih.gov This reactive intermediate enables the enzyme to perform challenging oxidation reactions, such as the cleavage of C-H bonds, similar to P450s. nih.gov While their direct action on glycidyl esters is not extensively documented, their established role in fatty acid oxidation suggests they could potentially hydroxylate the octadecenoate chain of the molecule. nih.govresearchgate.net
| Enzyme Class | Active Site | Oxidizing Species | Typical Reaction on Fatty Acid Chain |
| Cytochrome P450 Monooxygenases | Heme (Iron-protoporphyrin IX) | Perferryl oxygen species (FeO³⁺) mdpi.com | C-H bond hydroxylation, epoxidation nih.govnih.gov |
| Diiron Cluster-Containing Monooxygenases | Oxo-bridged dinuclear iron cluster | High-valent iron-oxo species (e.g., Fe(IV)-oxo) nih.gov | C-H bond hydroxylation, desaturation nih.govresearchgate.net |
Innovative Applications and Research Opportunities of Oxiran 2 Ylmethyl E Octadec 9 Enoate in Materials Science and Green Chemistry
Development of Sustainable Bio-based Materials
The use of renewable feedstocks is a cornerstone of green chemistry, and oxiran-2-ylmethyl (E)-octadec-9-enoate serves as a prime example of a versatile, bio-based building block for sustainable materials. Its origin from natural oils and fats allows it to be a substitute for petroleum-derived chemicals in various polymer applications.
The primary application for this compound in materials science is as a component in epoxy resin formulations. The terminal oxirane ring is the key functional group that enables polymerization.
Curing Mechanisms: Epoxy resins are thermosets, meaning they form a rigid, crosslinked network upon curing. This process is initiated by a curing agent, or hardener. For a monomer like this compound, common hardeners include polyamines and acid anhydrides. sigmaaldrich.com
Amine Curing: The curing process with a primary amine involves a nucleophilic attack by the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane ring. This reaction opens the ring to form a hydroxyl group and a secondary amine. This new secondary amine can then react with another epoxy group, leading to extensive chain extension and crosslinking, ultimately creating a durable, three-dimensional network. researchgate.net
Anhydride (B1165640) Curing: With acid anhydride hardeners, an initiator (often a tertiary amine or an existing hydroxyl group) first opens the anhydride ring to form a carboxylate. This carboxylate then attacks and opens an epoxy ring, generating an ester linkage and an alkoxide. The alkoxide can then react with another anhydride molecule, propagating the polymerization. nih.gov
The long C18 fatty acid chain of the monomer becomes a pendant group within the polymer network. This chain imparts internal plasticization, leading to increased flexibility and toughness in the final cured material compared to resins made from short-chain, rigid epoxy monomers. Research on the polymerization of epoxidized methyl oleate (B1233923) (EMO) with cis-1,2-cyclohexanedicarboxylic anhydride demonstrates the creation of polymers with distinct thermal properties, offering a model for the behavior of resins derived from this compound. nih.gov
| Property | Value | Significance |
|---|---|---|
| Glass Transition (Tg) | -57°C to -14°C | Indicates a flexible, rubbery polymer at room temperature, suitable for applications requiring non-brittle materials. |
| Onset of Thermal Degradation | > 180°C | Shows good thermal stability for a bio-based polymer, allowing for use in moderately high-temperature environments. |
| Enthalpy of Reaction (ΔΗ) | ~42.7 KJ/ee | Quantifies the heat released during the curing reaction, an important parameter for controlling the manufacturing process. |
In many industrial applications, standard epoxy resins like those based on bisphenol-A are highly viscous, making them difficult to process. To improve their workability, diluents are added to reduce viscosity. This compound is an ideal candidate for a reactive diluent . mpoc.org.my
Unlike non-reactive diluents which can leach out of the cured material over time and compromise its properties, a reactive diluent becomes chemically bonded into the polymer network. mpoc.org.my The oxirane ring on the molecule allows it to participate in the curing reaction alongside the primary epoxy resin and hardener. sielc.com Its long aliphatic chain contributes to a significant reduction in the viscosity of the uncured resin mixture, while also enhancing the flexibility and impact strength of the final product.
The key characteristics of this compound as a reactive diluent include:
Co-reactivity: The terminal epoxy group ensures it becomes a permanent part of the thermoset structure. mpoc.org.my
Bio-Based Origin: It provides a sustainable alternative to petroleum-based reactive diluents.
Role in Oleochemical Transformations for Specialty Chemicals
The structure of this compound, being derived from oleochemicals, makes it a valuable platform for synthesizing other high-value specialty chemicals. smolecule.com The reactivity of its functional groups—the oxirane ring and the carbon-carbon double bond—can be leveraged through various transformations.
The oxirane ring is susceptible to ring-opening reactions by a wide range of nucleophiles, leading to diverse derivatives:
Polyol Synthesis: Reaction with water or alcohols opens the epoxy ring to form diols or ether-alcohols. These resulting polyols are key monomers for producing bio-based polyurethanes, which are used in foams, coatings, and elastomers. sielc.comanaxlab.com
Amino Alcohol Production: Ring-opening with amines yields amino alcohols, which have applications as corrosion inhibitors, curing agents, and precursors for surfactants.
Analog Synthesis: It has been noted for its use in the preparation of specialized biochemicals such as lysophosphatidic acid analogs.
Furthermore, the double bond within the elaidic acid chain offers another site for chemical modification, creating a pathway to bifunctional or more complex molecules. This dual reactivity enhances its role as a versatile intermediate in green chemistry.
| Reactant/Process | Functional Group Targeted | Resulting Product Class | Potential Application |
|---|---|---|---|
| Water/Alcohols | Oxirane Ring | Diols / Polyols | Polyurethane foams, coatings anaxlab.com |
| Amines | Oxirane Ring | Amino Alcohols | Corrosion inhibitors, surfactants |
| Peracids | Double Bond | Di-epoxides | Advanced crosslinkers, stabilizers |
| Hydrogen | Double Bond | Saturated Glycidyl (B131873) Esters | Improved thermal/oxidative stability |
Advanced Separations Technology: Membrane-Based Applications for Fatty Acid Esters
The production of oleochemicals like this compound relies on purified fatty acid feedstocks. Traditional separation methods can be energy-intensive. scbt.com An innovative area of materials science that complements oleochemistry is the development of advanced membranes for separations.
Notably, epoxy-based nanofiltration membranes have proven highly effective for separating fatty acid methyl esters (FAMEs) based on their chain length. rsc.orgspecialchem.comovid-verband.de These membranes are typically fabricated through the polymerization of a diepoxide or triepoxide with a diamine. rsc.orgspecialchem.com This process creates a selective barrier capable of differentiating between FAMEs of varying molecular weights.
Research has demonstrated that these epoxy membranes can achieve selectivities as high as 100:1 for the separation of C4–C18 FAMEs. rsc.orgspecialchem.com This capability is critical for refining bio-based feedstocks to isolate specific fatty acids needed for synthesizing high-purity oleochemicals or for producing distinct grades of biofuels like jet fuel and biodiesel. ovid-verband.de
While this compound is a product of this value chain, it also represents a research opportunity in this field. Its structure makes it a potential monomer for creating novel separation membranes. A polymer made from this compound would feature long, hydrophobic fatty acid chains, which could create membranes with unique affinities and selectivities for separating non-polar molecules in organic solvent nanofiltration processes.
| Membrane Type | Separation Task | Selectivity (Flux Ratio) | Significance |
|---|---|---|---|
| Epoxy-Amine Network A-1 | Butyric Acid (C4) vs. Stearic Acid (C18) | 5.8 : 1 | Demonstrates basic size-based separation capability. |
| Epoxy-Amine Network A-2 | Butyric Acid (C4) vs. Stearic Acid (C18) | 7 : 1 | Improved selectivity with modified epoxy formulation. |
| Epoxy-Amine Network A-3 | Butyric Acid (C4) vs. Stearic Acid (C18) | 21 : 1 | Highest selectivity, showing the tunability of epoxy membranes for targeted separations. |
Sustainable Chemical Feedstocks for Renewable Resources (e.g., Production of Polyvinyl Chloride stabilizers and plasticizers)
One of the most significant commercial applications for epoxidized oleochemicals is as additives for Polyvinyl Chloride (PVC). This compound is well-suited to serve a dual role as both a bio-based plasticizer and a thermal stabilizer for PVC, offering a sustainable replacement for traditional phthalate-based plasticizers. nih.govlarodan.com
As a Plasticizer: The long, flexible C18 aliphatic chain of the molecule inserts itself between the rigid PVC polymer chains. This increases the free volume and allows the PVC chains to slide past one another more easily, transforming the brittle polymer into a flexible and workable material. nih.gov Epoxidized fatty acid methyl esters (EFAMEs) have been shown to be highly soluble in the PVC matrix, providing excellent flexibility, even at low temperatures. nih.gov
As a Stabilizer: PVC is susceptible to thermal degradation during processing and use, where it releases hydrochloric acid (HCl). This process is autocatalytic and leads to discoloration and embrittlement. The oxirane ring on this compound is an effective acid scavenger. It reacts with the released HCl, neutralizing it and preventing further degradation of the polymer. This stabilizing function is critical for PVC's longevity. smolecule.comanaxlab.com
The use of epoxidized oleochemicals like epoxidized palm-based methyl oleate (EPMO) has been shown to yield PVC films with high clarity and improved mechanical properties, demonstrating their viability as high-performance, renewable additives. nih.gov Studies on similar epoxy fatty methyl esters show they can significantly lower the glass transition temperature (Tg) of PVC, a key indicator of plasticizing efficiency.
| Parameter | Value / Finding | Source |
|---|---|---|
| Plasticizing Efficiency | 50 wt% of epoxy fatty methyl ester lowered PVC Tg from 87°C to -10°C. | |
| Tensile Strength (60 phr EPMO) | 24.9 - 25.2 N/mm² | nih.gov |
| Elongation at Break (60 phr EPMO) | 350 - 365% | nih.gov |
| Hardness Shore A (60 phr EPMO) | 78 - 79 | nih.gov |
| Solubility in PVC | eFAAE can exhibit solubility >100 grams per 100 grams of PVC at 80°C. |
Future Outlook and Emerging Research Frontiers for Oxiran 2 Ylmethyl E Octadec 9 Enoate
Rational Design of Highly Selective Catalytic Systems for Epoxidation
The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate relies on the epoxidation of the double bond in the elaidic acid backbone. The efficiency and selectivity of this reaction are paramount for industrial viability. Future research is centered on the rational design of advanced catalytic systems that offer high conversion rates, exceptional selectivity towards the epoxide, and operate under environmentally benign conditions.
A significant area of development involves the use of tungsten-based polyoxometalates (POMs) as catalysts. mdpi.comresearchgate.net These catalysts, particularly peroxopolyoxotungstates, are effective in activating hydrogen peroxide for the selective epoxidation of unsaturated fatty acid esters. mdpi.comresearchgate.net One promising approach is the use of biphasic reaction media with phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, which facilitate the transfer of the active tungsten peroxo-complexes from the aqueous phase to the organic phase containing the fatty acid ester. researchgate.netmdpi.com This method avoids the use of corrosive percarboxylic acids and minimizes side reactions like the opening of the oxirane ring. mdpi.com Research has shown that combinations of phosphotungstic heteropolyacid (H₃PW₁₂O₄₀) with specific quaternary phosphonium salts can successfully catalyze the epoxidation of fatty acid methyl esters (FAMEs). mdpi.com For instance, studies on FAME epoxidation have achieved substrate conversions of 90–95% and epoxide selectivity of 85–90% using catalysts like “Tetrakis” ([(C₈H₁₇)₃NCH₃]³⁺ [PO₄{W(O)(O₂)₂}₄]³⁻). mdpi.com
Future work aims to immobilize these homogeneous catalysts on solid supports, such as metal-organic frameworks (MOFs), to create heterogeneous catalysts. mdpi.com For example, encapsulating peroxopolyoxotungstate within a MIL-100(Cr) framework has been shown to create a stable and reusable catalyst for FAME epoxidation. mdpi.com The rational design of these systems involves tuning the catalyst's Lewis acidity and the support's porosity to enhance activity and prevent leaching, paving the way for more sustainable and cost-effective production of epoxy fatty acid esters.
Table 1: Comparison of Catalytic Systems for Epoxidation of Unsaturated Fatty Acid Esters
| Catalyst System | Oxidant | Substrate | Key Findings | Reference(s) |
| H₃PW₁₂O₄₀ / Quaternary Phosphonium Salts | Hydrogen Peroxide | Rapeseed Oil FAMEs | High epoxy numbers achieved; activity is dependent on the specific phosphonium salt used. | mdpi.com |
| Peroxopolyoxotungstate PW4 encapsulated in MIL-100(Cr) | Hydrogen Peroxide | Rapeseed Oil FAMEs | Catalyst is reusable for at least six cycles, showing good stability and activity. | mdpi.com |
| Tetrakis ([(C₈H₁₇)₃NCH₃]³⁺ [PO₄{W(O)(O₂)₂}₄]³⁻) | Hydrogen Peroxide | FAMEs | Achieved 90-95% substrate conversion and 85-90% epoxide selectivity. | mdpi.com |
| Peroxophosphotungstate / Methyltrioctylammonium chloride | Hydrogen Peroxide | FAMEs | A commonly used and effective system for FAME epoxidation. | mdpi.com |
Exploration of Novel Biotransformation Pathways and Enzyme Engineering
Biocatalysis presents a powerful alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The exploration of novel biotransformation pathways for producing glycidyl (B131873) esters like this compound is a vibrant research area. This involves discovering new enzymes capable of epoxidation and enhancing their properties through protein engineering.
Several classes of enzymes are known to catalyze epoxidation reactions. nih.gov The most well-characterized are cytochrome P450 monooxygenases (P450s), which use a heme cofactor to insert an oxygen atom from O₂ into a double bond. nih.gov While P450s are highly effective, they often require cofactor recycling systems (e.g., NADPH), which can add complexity and cost. caltech.edu A significant breakthrough has been the engineering of P450s, such as P450 BM-3 from Bacillus megaterium, to act on non-natural substrates like terminal alkenes with high enantioselectivity. caltech.edu Through techniques like saturation mutagenesis at active site residues, variants have been created that favor epoxidation over hydroxylation. caltech.edu
Other promising enzymes include unspecific peroxygenases (UPOs), which can utilize hydrogen peroxide directly, simplifying the process. mdpi.com UPOs have demonstrated the ability to selectively epoxidize long-chain terminal alkenes. mdpi.com The primary challenge with some enzymatic epoxidations is potential enzyme inactivation by the reactive epoxide product. mdpi.com Further research is also investigating non-heme iron-dependent epoxidases and flavin-dependent oxidoreductases as alternative biocatalysts. nih.govresearchgate.net
Beyond synthesis, enzymes like epoxide hydrolases (EHs) are crucial in the metabolic pathways of glycidyl esters. researchgate.netnih.gov These enzymes catalyze the ring-opening of the epoxide to form diols, a key step in the detoxification and metabolism of these compounds in biological systems. researchgate.net Understanding and engineering these pathways could lead to novel bioremediation strategies or the production of valuable diol derivatives.
Table 2: Enzymatic Systems for Alkene Epoxidation
| Enzyme Class | Cofactor/Co-substrate | Advantages | Challenges | Reference(s) |
| Cytochrome P450 Monooxygenase | NADPH, O₂ | High activity and selectivity; can be engineered for specific substrates. | Requires complex and costly cofactor regeneration systems. | nih.govcaltech.edu |
| Unspecific Peroxygenase (UPO) | H₂O₂ | Uses a simple and inexpensive oxidant; high selectivity. | Potential for enzyme inactivation by the epoxide product. | mdpi.com |
| Non-heme Iron-dependent Epoxidase | O₂ | Represents an alternative mode of enzyme-catalyzed epoxidation. | Less characterized compared to P450s. | nih.gov |
| Flavin-dependent Oxidoreductase | NADH, FMN, O₂ | Can generate H₂O₂ in situ for epoxidation. | The spontaneous chemical reaction can compete with the enzymatic one. | researchgate.net |
Integration of Computational Modeling and Machine Learning in Glycidyl Ester Research
The complexity of reaction pathways and the vast parameter space in both chemical and enzymatic synthesis call for advanced computational tools. The integration of computational modeling and machine learning (ML) is an emerging frontier poised to accelerate research and development in glycidyl esters.
Kinetic modeling has been applied to investigate the formation and degradation mechanisms of glycidyl esters (GEs) in oil under high-temperature processing. acs.org Such models, which show that GE formation and degradation often follow pseudo-first-order reactions, can help predict contaminant levels and optimize refining processes. acs.org For instance, studies have shown the activation energy for GE degradation is significantly lower than for its formation, indicating that decomposition is more favorable. acs.org
Machine learning is proving to be a powerful tool for prediction and optimization. ML algorithms, including artificial neural networks (ANN) and random forests, have been successfully used to develop predictive models for GE content in edible oils based on rapid, non-destructive analytical data from techniques like Fourier transform infrared (FTIR) spectroscopy. researchgate.netnih.gov These models can establish a relationship between the spectral data and GE concentrations measured by standard chromatography methods, offering a potential route for rapid screening. researchgate.net By analogy, ML technologies like response surface methodology (RSM) and ANN are already being used to predict and optimize the process parameters for biodiesel production, a process that also involves fatty acid esters. frontiersin.orgaimspress.com This highlights the immense potential for applying similar ML-driven optimization to the synthesis of this compound.
Furthermore, molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) can provide deep insights into reaction mechanisms at the atomic level. maynoothuniversity.ie These methods can be used to model enzyme-substrate interactions, elucidate the catalytic mechanism of novel enzymes, and guide the rational design of both chemical catalysts and engineered enzymes for improved performance.
Development of Circular Economy Approaches for Epoxy Fatty Acid Esters
The shift from a linear "take-make-dispose" model to a circular economy is a global imperative. Epoxy fatty acid esters, derived from renewable resources like vegetable oils, are ideal candidates for developing sustainable materials within a circular framework. researchgate.netnih.gov Research is focused on using these bio-based epoxides as building blocks for recyclable and high-value polymers.
A key strategy is the synthesis of chemically recyclable epoxy thermosets. tue.nl Traditional thermosets are notoriously difficult to recycle due to their permanent cross-linked networks. By designing epoxy systems with reversible or dynamic covalent bonds, such as ester linkages, it becomes possible to de-polymerize the material under specific conditions, recover the monomers, and reuse them. tue.nl Epoxy fatty acid esters can be copolymerized with anhydrides or carboxylic acids to introduce these cleavable ester bonds throughout the polymer backbone. tue.nl
The catalytic ring-opening copolymerization (ROCOP) of fatty acid epoxides with cyclic anhydrides is a particularly promising route to creating functional and potentially biodegradable polyesters. acs.orgunife.it This process allows for the creation of polymers where the properties can be tuned by changing the structure of the epoxide or the anhydride (B1165640) comonomer. acs.org This approach not only provides access to new biopolyesters but also creates value from industrial waste streams that are rich in unsaturated fatty acids. acs.org Another innovative approach is the reaction of epoxidized fatty acid esters with carbon dioxide, a waste greenhouse gas, to form cyclic carbonates. researchgate.net These carbonates can serve as valuable chemical intermediates or as non-isocyanate polyurethanes (NIPU) precursors, contributing to both a circular economy and carbon capture and utilization (CCU) goals. researchgate.net
Advanced Studies on Isomeric Purity and Control in Synthetic Processes
The biological activity and material properties of a molecule are often dictated by its specific three-dimensional structure, or stereochemistry. For this compound, this relates to the stereochemistry of the epoxide ring. Advanced studies are therefore focused on achieving high levels of isomeric purity and controlling stereochemical outcomes during synthesis.
The epoxidation reaction itself is inherently stereospecific: the stereochemistry of the starting alkene dictates the relative stereochemistry of the product. youtube.com Starting with elaidic acid, which has an (E)- or trans-double bond, results in an epoxide where the two carbon chains are on opposite sides of the oxirane ring. youtube.com However, because the double bond is planar, the epoxidizing agent (like a peracid) can attack from either the top or bottom face with roughly equal probability. pearson.com This typically results in the formation of a racemic mixture—an equal mix of two enantiomers (non-superimposable mirror images). pearson.com
A major goal of modern synthetic chemistry is to develop asymmetric epoxidation methods that can selectively produce one enantiomer over the other. This is often achieved using chiral catalysts or, more promisingly, through biocatalysis. Engineered enzymes, such as specific P450 variants, have been shown to perform highly enantioselective epoxidation on certain alkenes. caltech.edu Similarly, studies on the biosynthesis of natural products have revealed enzymes that exhibit remarkable control over epoxide stereochemistry, which in turn dictates the stereochemical outcome of subsequent reactions. acs.org
Control over regioselectivity is also critical, particularly in subsequent reactions involving the opening of the epoxide ring. libretexts.org Under basic or nucleophilic conditions, the ring-opening reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orgyoutube.com Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgyoutube.com Mastering both stereocontrol in the epoxidation step and regiocontrol in subsequent transformations is key to synthesizing isomerically pure derivatives of this compound for advanced applications.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of oxiran-2-ylmethyl (E)-octadec-9-enoate during synthesis?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on characteristic peaks such as epoxy ring protons (δ 3.1–3.5 ppm) and olefinic protons (δ 5.3–5.4 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 368.32). Purity can be assessed via HPLC using a C18 column with UV detection at 210 nm, comparing retention times against standards. Flash chromatography (e.g., petroleum ether/ethyl acetate, 1:1) is effective for purification .
Q. What are the key physical properties critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Density : 0.941 g/cm³ (informs solvent compatibility and phase separation).
- Boiling point : 430.3°C at 760 mmHg (guides distillation and thermal stability protocols).
- Refractive index : 1.472 (useful for identity verification via refractometry).
- Hydrophobicity : LogP ~8.2 (predicts solubility in organic solvents like hexane or chloroform).
These parameters are essential for designing storage conditions (e.g., inert atmosphere, −20°C) and reaction setups .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is synthesized via epoxidation of glycidyl oleate or esterification of oleic acid with glycidol. For example, Pd(II)-catalyzed allylation can yield stereoselective epoxy esters. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves flash chromatography (petroleum ether/ethyl acetate). Yield optimization requires controlling temperature (60–80°C) and catalyst loading (5–10 mol%) .
Advanced Research Questions
Q. How can researchers optimize the E:Z isomer ratio in oxiran-2-ylmethyl octadec-9-enoate derivatives?
- Methodological Answer : Stereoselectivity is influenced by:
- Catalyst choice : Chiral catalysts (e.g., Pd(II) with binaphthyl ligands) enhance E-isomer formation.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control (higher E:Z ratios).
- Temperature : Lower temperatures (0–25°C) reduce isomerization post-synthesis.
Quantify ratios using gas chromatography (GC) with a chiral column or ¹H NMR integration of olefinic proton splits .
Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct hydrolysis studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via:
- HPLC : Track peak area reduction of the parent compound.
- Mass spectrometry : Identify hydrolysis products (e.g., oleic acid and glycidol).
- Kinetic analysis : Calculate half-life using first-order decay models. Adjust ionic strength or add enzymes (e.g., esterases) to simulate biological environments .
Q. How can researchers design experiments to study the reactivity of the epoxy ring in this compound?
- Methodological Answer : Perform nucleophilic ring-opening reactions with amines (e.g., benzylamine) or thiols (e.g., glutathione) in aprotic solvents (e.g., DMF). Monitor reaction progress via FT-IR (disappearance of epoxy C-O stretch at 1250 cm⁻¹). Isolate adducts using silica gel chromatography and characterize via ¹H NMR and HRMS. Kinetic studies under varying pH and temperature reveal activation energy barriers .
Q. What strategies mitigate data contradictions in thermal stability studies of this compound?
- Methodological Answer : Address discrepancies by:
- Standardizing protocols : Use identical heating rates (e.g., 10°C/min) and sample masses in thermogravimetric analysis (TGA).
- Validating purity : Ensure samples are free of moisture (Karl Fischer titration) or residual catalysts (ICP-MS).
- Replicate experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers.
Contradictions often arise from impurities or inconsistent experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
